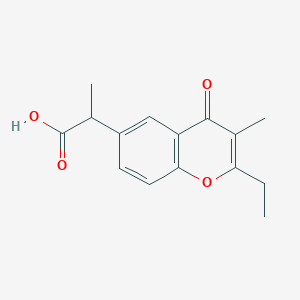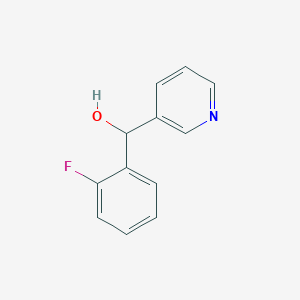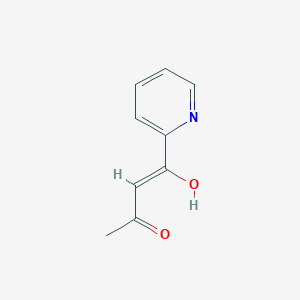![molecular formula C21H24N2O3S2 B263911 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether is a chemical compound that has been the subject of extensive scientific research. It is a thienoimidazole derivative that has shown promise in various biomedical applications.
Wirkmechanismus
The mechanism of action of 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether involves the inhibition of various enzymes and proteins. The compound binds to the active site of these enzymes and proteins, preventing their activity. This inhibition leads to the suppression of various cellular processes, including inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
The thienoimidazole derivative has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, HIV, and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The thienoimidazole derivative has several advantages for lab experiments. It has high purity and stability, making it suitable for in vitro and in vivo studies. It has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, the compound has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various cellular processes.
Zukünftige Richtungen
There are several future directions for the research on 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether. One direction is to study its efficacy in treating various types of cancer. The compound has shown promise in inducing apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another direction is to study its effects on viral replication. The compound has been shown to inhibit the activity of various viral proteins, making it a potential candidate for the treatment of viral infections. Additionally, further research is needed to determine the long-term safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with 3-phenylpropyl mercaptan. The resulting intermediate is then reacted with 2-aminothiophenol to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
The thienoimidazole derivative has shown promise in several biomedical applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, histone deacetylases, and protein kinase C. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, HIV, and inflammatory conditions.
Eigenschaften
Molekularformel |
C21H24N2O3S2 |
|---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2-(3-phenylpropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C21H24N2O3S2/c1-26-18-11-9-17(10-12-18)23-20-15-28(24,25)14-19(20)22-21(23)27-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19-20H,5,8,13-15H2,1H3 |
InChI-Schlüssel |
PNMWPBHMBSPDJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)


![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)


![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B263862.png)
![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)

methanone](/img/structure/B263877.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)